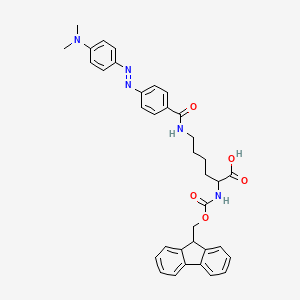

Fmoc-Lys(Dadcyl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Lys(Dadcyl)-OH: est un dérivé de la lysine, un acide aminé naturel. Le composé est caractérisé par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc) et d'un groupe dabcyl (acide 4,4-diméthylamino-azobenzène-4'-carboxylique). Ce composé est principalement utilisé dans la synthèse peptidique et les essais de transfert d'énergie par résonance de fluorescence (FRET) en raison de ses propriétés structurales uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Fmoc-Lys(Dadcyl)-OH implique généralement la protection du groupe amino de la lysine avec le groupe Fmoc, suivie de l'introduction du groupe dabcyl. Le processus peut être résumé comme suit :

Protection de la lysine : Le groupe ε-amino de la lysine est protégé à l'aide du groupe Fmoc. Cela est réalisé en faisant réagir la lysine avec le Fmoc-Cl en présence d'une base telle que le carbonate de sodium.

Introduction du dabcyl : Le groupe dabcyl est introduit en faisant réagir la lysine protégée par le Fmoc avec le chlorure de dabcyl en présence d'une base telle que la triéthylamine.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des protocoles automatisés de synthèse peptidique en phase solide (SPPS), qui permettent une production efficace et à haut rendement du composé .

Analyse Des Réactions Chimiques

Types de réactions : Fmoc-Lys(Dadcyl)-OH subit diverses réactions chimiques, notamment :

Déprotection : Le groupe Fmoc peut être éliminé à l'aide d'une base telle que la pipéridine, révélant le groupe amino libre de la lysine.

Substitution : Le groupe dabcyl peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courants :

Déprotection : La pipéridine dans le diméthylformamide (DMF) est couramment utilisée pour la déprotection du Fmoc.

Substitution : La triéthylamine et le chlorure de dabcyl sont utilisés pour introduire le groupe dabcyl.

Principaux produits :

Lysine déprotégée : L'élimination du groupe Fmoc donne de la lysine libre.

Produits substitués : L'introduction du groupe dabcyl donne du this compound.

Applications de la recherche scientifique

Chimie : this compound est largement utilisé dans la synthèse peptidique, en particulier dans la construction de substrats peptidiques basés sur le FRET. Ces substrats sont des outils précieux pour étudier la cinétique enzymatique et l'activité des protéases .

Biologie : En recherche biologique, this compound est utilisé pour créer des sondes fluorescentes à des fins d'imagerie et de diagnostic. La capacité du composé à éteindre la fluorescence le rend idéal pour étudier les interactions protéine-protéine et les processus cellulaires .

Médecine : Le composé est utilisé dans le développement d'essais diagnostiques et d'agents thérapeutiques. Son rôle dans les essais FRET permet la détection de biomolécules spécifiques, ce qui contribue au diagnostic et à la surveillance des maladies .

Industrie : this compound est utilisé dans la production de biosenseurs et d'autres dispositifs analytiques. Ses propriétés uniques permettent le développement de systèmes de détection sensibles et spécifiques pour diverses applications .

Mécanisme d'action

Cibles moléculaires et voies : Le principal mécanisme d'action de this compound implique son rôle d'extincteur dans les essais FRET. Le groupe dabcyl absorbe l'énergie du fluorophore, ce qui entraîne une diminution de la fluorescence. Cet effet d'extinction est utilisé pour surveiller les réactions enzymatiques et d'autres processus biochimiques .

Applications De Recherche Scientifique

Chemistry: Fmoc-Lys(Dadcyl)-OH is widely used in peptide synthesis, particularly in the construction of FRET-based peptide substrates. These substrates are valuable tools for studying enzyme kinetics and protease activity .

Biology: In biological research, this compound is used to create fluorescent probes for imaging and diagnostic purposes. The compound’s ability to quench fluorescence makes it ideal for studying protein-protein interactions and cellular processes .

Medicine: The compound is utilized in the development of diagnostic assays and therapeutic agents. Its role in FRET assays allows for the detection of specific biomolecules, aiding in disease diagnosis and monitoring .

Industry: this compound is employed in the production of biosensors and other analytical devices. Its unique properties enable the development of sensitive and specific detection systems for various applications .

Mécanisme D'action

Molecular Targets and Pathways: The primary mechanism of action of Fmoc-Lys(Dadcyl)-OH involves its role as a quencher in FRET assays. The dabcyl moiety absorbs energy from the fluorophore, resulting in a decrease in fluorescence. This quenching effect is used to monitor enzymatic reactions and other biochemical processes .

Comparaison Avec Des Composés Similaires

Composés similaires :

Fmoc-Lys(5-Fam)-OH : Ce composé est similaire à Fmoc-Lys(Dadcyl)-OH, mais contient un groupe 5-carboxyfluorescéine (5-Fam) au lieu du dabcyl.

Fmoc-Lys(Mca)-OH : Ce composé contient un groupe (7-méthoxycoumarine-4-yl)-acétyle (Mca) et est utilisé dans les essais FRET comme donneur fluorescent.

Unicité : this compound est unique en raison de son groupe dabcyl, qui agit comme un extincteur dans les essais FRET. Cette propriété la rend particulièrement précieuse pour étudier l'activité des protéases et d'autres processus enzymatiques où l'extinction de la fluorescence est requise .

Activité Biologique

Fmoc-Lys(Dabcyl)-OH, a derivative of lysine, is notable for its biological activity and applications in biochemical research. This compound integrates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a Dabcyl moiety, which serves as a fluorescent probe. The unique structure allows it to participate in protein-protein interactions and fluorescence-based assays, making it a valuable tool in molecular biology.

Chemical Structure and Properties

- Chemical Name : N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(4-(dimethylamino)phenyl)butyric acid

- Molecular Formula : C₃₆H₃₇N₅O₅

- Molecular Weight : 619.722 g/mol

This compound is characterized by its ability to quench fluorescence, which is pivotal in various experimental applications.

The Dabcyl moiety acts as a quencher of fluorescence, particularly effective when paired with fluorophores such as EDANS. When the peptide containing Fmoc-Lys(Dabcyl)-OH is cleaved by proteases, the proximity between the fluorophore and quencher changes, leading to an increase in fluorescence signal. This mechanism is extensively utilized in Förster Resonance Energy Transfer (FRET) studies, allowing real-time monitoring of biochemical interactions.

Applications in Research

Fmoc-Lys(Dabcyl)-OH is primarily used in:

- Fluorescence Quenching Studies : It enables researchers to study interactions between proteins and peptides by measuring changes in fluorescence.

- Peptide Synthesis : It serves as a building block for synthesizing peptides that require specific labeling at lysine residues.

- Biochemical Assays : The compound is employed in assays to monitor enzyme activity, particularly proteases.

Table 1: Summary of Research Findings

Fluorescence Quenching Efficiency

The efficiency of fluorescence quenching by Dabcyl has been reported to be highly effective, with enhancements up to 40-fold observed during proteolysis of labeled peptides. This property makes Fmoc-Lys(Dabcyl)-OH particularly useful for studying dynamic biological processes where real-time monitoring is crucial .

Propriétés

IUPAC Name |

6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOPWTDBGMLRNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.